molecular formula C8H13FN4O B1489320 2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2098121-86-7

2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1489320
CAS RN: 2098121-86-7
M. Wt: 200.21 g/mol
InChI Key: NTJDMKFZIQLKLX-UHFFFAOYSA-N
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Description

2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one (2-A1-3-FMPE-1-O) is an organic compound that has been widely studied in recent years due to its potential applications in the fields of medicine, chemistry, and biochemistry. This compound is a derivative of piperidine, a cyclic amine with a nitrogen atom at its center, and is synthesized by the reaction of fluoromethylpiperidine with ethyl azide. 2-A1-3-FMPE-1-O has been found to have a wide range of biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, it has also been used in the synthesis of various organic compounds and has been studied for its potential use in drug design and drug delivery.

Scientific Research Applications

  • Synthesis and Characterization : This compound has been used as a starting material in the synthesis of complex compounds, characterized using techniques like IR, NMR, and MS studies. One such study involved synthesizing a compound using a click chemistry approach with 2-azido-1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, followed by detailed characterization and analysis of its thermal stability and structure (Govindhan et al., 2017).

  • Cytotoxicity and Docking Studies : The cytotoxicity of synthesized compounds using this chemical has been evaluated, offering insights into their potential biological applications. These studies often include molecular docking to understand the interactions with proteins like human serum albumin, which aids in understanding pharmacokinetics (Govindhan et al., 2017).

  • Corrosion Inhibition : Research has shown the use of compounds derived from azido-1-(3-(fluoromethyl)piperidin-1-yl)ethanone in corrosion inhibition on metals. For instance, cadmium(II) Schiff base complexes involving azide complexes have demonstrated properties of corrosion inhibition, as revealed by studies using electrochemical impedance spectroscopy and potentiodynamic polarization (Das et al., 2017).

  • Photoredox Alkylazidation : This compound has been used in photoredox alkylazidation of alkenes with sodium azide, allowing the incorporation of an azido group in a reaction. This represents a practical alternative in alkene difunctionalization reactions (Yang et al., 2020).

  • Magneto-structural Analysis : It's also been used in synthesizing azido-bridged compounds, which are studied for their magnetic properties. Such studies often involve detailed magneto-structural correlations to understand the interactions at a molecular level (Li et al., 2008).

  • Anticancer Studies : Certain derivatives synthesized from this compound have been evaluated for their anticancer properties. This includes synthesizing novel 5-fluorobenzoisoxazolyl-piperidinyl-1, 2, 3-triazole derivatives and testing their cytotoxicity against various cancer cells (Muniyappan et al., 2020).

properties

IUPAC Name

2-azido-1-[3-(fluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN4O/c9-4-7-2-1-3-13(6-7)8(14)5-11-12-10/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJDMKFZIQLKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN=[N+]=[N-])CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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